molecular formula C19H13Cl2F2N3O2S B4382926 N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

Cat. No.: B4382926
M. Wt: 456.3 g/mol
InChI Key: QNZJZYYAPGTPGC-UHFFFAOYSA-N
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Description

N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes dichlorophenyl, difluoromethoxyphenyl, and pyrimidinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may include:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 6 positions.

    Synthesis of the difluoromethoxyphenyl intermediate:

    Coupling with pyrimidinyl thioacetamide: The final step involves coupling the prepared intermediates with a pyrimidinyl thioacetamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(2,6-dichlorophenyl)-2-(4-fluorophenylthio)acetamide
  • N-(2,6-dichlorophenyl)-2-(4-methoxyphenylthio)acetamide

Uniqueness

N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is unique due to the presence of both difluoromethoxy and pyrimidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F2N3O2S/c20-13-2-1-3-14(21)17(13)26-16(27)10-29-19-24-9-8-15(25-19)11-4-6-12(7-5-11)28-18(22)23/h1-9,18H,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJZYYAPGTPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 6
N~1~-(2,6-DICHLOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

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